molecular formula C9H8BNO3 B2625360 [3-(1,3-Oxazol-5-yl)phenyl]boronic acid CAS No. 902775-28-4

[3-(1,3-Oxazol-5-yl)phenyl]boronic acid

Cat. No.: B2625360
CAS No.: 902775-28-4
M. Wt: 188.98
InChI Key: SOFRWUFTUVHYQR-UHFFFAOYSA-N
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Description

[3-(1,3-Oxazol-5-yl)phenyl]boronic acid (CAS 902775-28-4) is a versatile organoboron reagent valued in synthetic and medicinal chemistry for constructing complex molecular architectures. Its molecular formula is C 9 H 8 BNO 3 , with a molecular weight of 188.98 g/mol . This compound integrates two privileged motifs: a boronic acid functional group and a 1,3-oxazole ring. The boronic acid moiety makes it an essential building block for Suzuki-Miyaura cross-coupling reactions , a powerful method for forming carbon-carbon bonds . This reaction is particularly useful for incorporating the 3-(oxazol-5-yl)phenyl fragment into larger molecules, enabling the synthesis of diverse trisubstituted oxazoles and other complex targets . The 1,3-oxazole ring is a nitrogen- and oxygen-containing heterocycle frequently found in pharmacologically active compounds . Oxazoles are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, making them significant scaffolds in drug discovery . As such, this compound serves as a critical precursor in the development of novel bioactive molecules and functional materials. It is commonly used in the synthesis of star-shaped molecules and other sophisticated structures that have applications in organic electronics and material science . Researchers will find this compound, with a typical purity of 95% or higher, to be a reliable and high-quality building block for their most demanding synthetic applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(1,3-oxazol-5-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFRWUFTUVHYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CN=CO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1,3 Oxazol 5 Yl Phenyl Boronic Acid

Conventional Synthetic Routes to [3-(1,3-Oxazol-5-yl)phenyl]boronic acid

Conventional methods for the synthesis of arylboronic acids, such as this compound, are well-documented and offer reliable pathways to this important compound. These routes typically start from halogenated derivatives of 5-phenyl-1,3-oxazole and introduce the boronic acid moiety through metal-catalyzed cross-coupling reactions or via organometallic intermediates.

Conversion of Organometallic Intermediates

An alternative strategy for the synthesis of arylboronic acids involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with a boron-containing electrophile.

The reaction of a Grignard reagent with a trialkyl borate (B1201080) is a classic method for the preparation of boronic acids. google.com For the synthesis of this compound, the Grignard reagent can be prepared from 5-(3-bromophenyl)-1,3-oxazole (B1273753) and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This organomagnesium intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. google.com Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid. google.com

A patent describing the synthesis of substituted phenylboronic acids outlines a general procedure where an arylmagnesium chloride is reacted with a borate ester like B(OCH₃)₃, B(OEt)₃, or B(OiPr)₃ at temperatures ranging from -80 °C to +20 °C, followed by aqueous hydrolysis. google.com This method is applicable to a wide range of substituted aryl halides, including those with heterocyclic substituents.

Table 2: General Conditions for Grignard Reagent-Mediated Boronation google.comgoogle.com

PrecursorReagentsBoron SourceSolventTemperature (°C)
5-(3-bromophenyl)-1,3-oxazoleMgB(OCH₃)₃, B(OEt)₃, or B(OiPr)₃THF-80 to 20
5-(3-chlorophenyl)-1,3-oxazoleMgB(OCH₃)₃, B(OEt)₃, or B(OiPr)₃THF-80 to 20

This table represents a generalized methodology based on established procedures for the synthesis of arylboronic acids via Grignard reagents.

Organolithium Compound Pathways

A prominent and established route for the synthesis of arylboronic acids, including derivatives like this compound, involves the use of organolithium intermediates. This pathway typically proceeds via a halogen-metal exchange reaction, followed by quenching with a boron electrophile.

A well-documented analogous strategy is the synthesis of 3-(1,3,4-oxadiazol-2-yl)phenylboronic acid. In this method, a bromo-functionalized precursor, 2-(3-bromophenyl)-1,3,4-oxadiazole, is treated with an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This step generates a highly reactive aryllithium species. Subsequent reaction with a trialkyl borate, for instance, triisopropyl borate (B(OiPr)₃), followed by acidic workup, yields the desired boronic acid. This approach, known as the lithiation-borylation sequence, is a powerful tool for introducing the boronic acid functionality onto an aromatic ring. While this specific example pertains to an oxadiazole derivative, the underlying principles are directly applicable to the synthesis of the target oxazole (B20620) compound, starting from a corresponding 5-(3-bromophenyl)-1,3-oxazole precursor.

Table 1: Key Reagents and Conditions in Organolithium Pathway for Arylboronic Acid Synthesis

StepReagent/ConditionPurpose
Halogen-Metal Exchangen-Butyllithium (n-BuLi)Generates the aryllithium intermediate.
SolventTetrahydrofuran (THF), anhydrousProvides a suitable reaction medium.
Temperature-78 °CControls the reactivity of the organolithium species.
BorylationTriisopropyl borate (B(OiPr)₃)Acts as the boron source.
WorkupAcidic (e.g., aq. HCl)Hydrolyzes the boronate ester to the boronic acid.

Other Established Synthetic Strategies

Beyond organolithium-based methods, palladium-catalyzed cross-coupling reactions represent another cornerstone in the synthesis of arylboronic acids. The Miyaura borylation is a particularly noteworthy and widely employed strategy. This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a plausible route would involve the Miyaura borylation of 5-(3-bromophenyl)-1,3-oxazole. The reaction would be catalyzed by a palladium complex, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), with a suitable base like potassium acetate (B1210297) (KOAc) in a solvent such as 1,4-dioxane (B91453) or dimethyl sulfoxide (B87167) (DMSO). The initial product of this reaction is the corresponding pinacol (B44631) boronate ester, which can then be hydrolyzed to the free boronic acid. The mild conditions and high functional group tolerance of the Miyaura borylation make it an attractive alternative to organolithium-based routes.

Advanced and Sustainable Approaches to this compound Synthesis

In recent years, the principles of green chemistry have increasingly influenced the design of synthetic routes, aiming to reduce environmental impact and enhance safety and efficiency.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of arylboronic acids is an active area of research, focusing on aspects such as solvent choice, reaction conditions, and the use of renewable resources.

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a promising solvent-free approach. While a specific mechanochemical synthesis of this compound has not been reported, the general methodology has been successfully applied to the synthesis of various arylboronic acids. This technique can reduce or eliminate the need for hazardous organic solvents, leading to a more environmentally friendly process. A potential mechanochemical route could involve the ball-milling of a suitable precursor with a boron source and a catalyst.

Performing reactions in water is a key tenet of green chemistry. The Suzuki-Miyaura coupling, a reaction closely related to the Miyaura borylation, has been successfully adapted to aqueous conditions. An aqueous Miyaura borylation for the synthesis of this compound could potentially be developed, using water-soluble palladium catalysts and phase-transfer agents to facilitate the reaction between the organic and aqueous phases. This would significantly reduce the reliance on volatile and often toxic organic solvents.

The exploration of renewable reagents and solvents is another important aspect of sustainable synthesis. While the core reagents for boronic acid synthesis are not typically bio-derived, the use of bio-based solvents, such as lactic acid, has been investigated for related transformations of arylboronic acids. technion.ac.il The development of synthetic routes that incorporate solvents derived from renewable feedstocks could further enhance the sustainability profile of this compound production.

Table 2: Comparison of Synthetic Approaches

Synthetic ApproachKey FeaturesAdvantagesPotential Challenges
Organolithium Pathway Halogen-metal exchange followed by borylation.Well-established, high yields.Requires cryogenic temperatures, anhydrous conditions, and highly reactive reagents.
Miyaura Borylation Palladium-catalyzed cross-coupling.Mild conditions, high functional group tolerance.Use of precious metal catalysts, potential for side reactions.
Solvent-Free (Mechanochemistry) Solid-state reaction via grinding/milling.Reduced solvent waste, potential for improved reaction rates.Scalability, optimization of reaction parameters.
Aqueous Synthesis Reaction performed in water.Environmentally benign solvent, reduced flammability and toxicity.Solubility of reactants, catalyst stability and recovery.

Flow Chemistry Techniques for Scalable Production

The scalable production of this compound can be effectively achieved by adapting established continuous flow methodologies for the synthesis of both arylboronic acids and oxazole heterocycles. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automated, on-demand synthesis. acs.org

A plausible flow-based approach would involve a multi-step sequence where key transformations are performed in continuous-flow reactors. One critical step, the borylation of an aryl precursor, can be accomplished with high efficiency and throughput using organolithium chemistry in a flow setup. organic-chemistry.org For instance, a precursor such as 5-(3-bromophenyl)-1,3-oxazole, dissolved in a suitable solvent like tetrahydrofuran (THF), can be rapidly mixed with an organolithium reagent (e.g., n-butyllithium) in a microreactor at low temperatures to perform a halogen-lithium exchange. This highly reactive aryllithium intermediate is then immediately quenched by flowing it into a stream containing a borate ester, such as triisopropyl borate. This process can achieve reaction times of less than a second with throughputs reaching up to 60 g/h, making it highly suitable for large-scale production. organic-chemistry.org

The synthesis of the 5-aryloxazole core itself can also be translated to a flow process. uc.pt Multistep flow procedures have been developed for creating complex oxazole-containing molecules, demonstrating the feasibility of this approach. uc.ptnih.gov For example, a process could be designed where 3-formylphenylboronic acid pinacol ester and tosylmethyl isocyanide (TosMIC) are flowed through a heated reactor zone to construct the oxazole ring directly onto the boronic acid-functionalized phenyl ring via a modified Van Leusen oxazole synthesis. The use of polymer-supported reagents and in-line purification cartridges within the flow path can eliminate the need for traditional aqueous workups and chromatographic purification, streamlining the synthesis into a continuous, telescoped protocol. uc.ptnih.gov

The table below outlines a conceptual two-stage flow process for the scalable synthesis of the target compound, based on established methodologies for analogous structures.

Flow StageReaction TypeTypical ReagentsReactor ConditionsKey Advantages in Flow
1: BorylationHalogen-Lithium Exchange & Borylation5-(3-bromophenyl)-1,3-oxazole, n-BuLi, Triisopropyl borate-20°C to -78°C; Residence time < 1 sSafe handling of unstable organolithiums, rapid reaction, high throughput. organic-chemistry.org
2: Oxazole FormationVan Leusen Cyclization3-Formylphenylboronic acid pinacol ester, TosMIC, Base (e.g., K₂CO₃)80-120°C; Residence time 5-20 minPrecise temperature control, potential for in-line purification, automation. acs.orguc.pt

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound requires precise control over the placement of substituents on both the phenyl ring (meta-substitution) and the oxazole ring (5-substitution). This necessitates the use of highly chemo- and regioselective synthetic methods.

Regioselective Oxazole Ring Formation: One of the primary challenges is the regioselective construction of the 5-aryl-1,3-oxazole. Several strategies can achieve this with high fidelity:

Palladium-Catalyzed Direct C-5 Arylation: A powerful method involves the direct arylation of a pre-formed oxazole ring. Using task-specific phosphine (B1218219) ligands and palladium catalysts, oxazole can be coupled with an aryl halide, such as 3-bromophenylboronic acid or its pinacol ester, to selectively form the C-5-aryl bond. The choice of solvent can be critical in directing the regioselectivity, with polar solvents generally favoring C-5 arylation. organic-chemistry.org

Van Leusen Oxazole Synthesis: This classic method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). To obtain the desired product, 3-formylphenylboronic acid (or its protected ester form) would be used as the aldehyde component. The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. This method is highly regioselective for producing 5-substituted oxazoles when terminal aldehydes are used.

Gold-Catalyzed [3+2] Cycloaddition: Advanced methods include gold-catalyzed intermolecular [3+2]-cycloaddition reactions. A 1,3-N,O-dipole equivalent can react with an unsymmetrical internal alkyne, such as one bearing a 3-(boronophenyl) group, to afford the 2,4,5-trisubstituted oxazole with high regioselectivity. rsc.org While this may introduce other substituents, it offers a convergent route to complex oxazoles.

Synthesis via Borylation of a Pre-formed Heterocycle: An alternative regioselective strategy involves synthesizing 5-(3-halophenyl)-1,3-oxazole first and then introducing the boronic acid group in the final step. This approach ensures the correct substitution pattern from the outset.

Oxazole Formation: The synthesis could start from 3-bromobenzaldehyde, which is reacted with TosMIC in a Van Leusen reaction to regioselectively yield 5-(3-bromophenyl)-1,3-oxazole.

Borylation: The resulting aryl bromide can then be converted to the boronic acid. This is typically achieved through one of two reliable methods:

Lithium-Halogen Exchange: The aryl bromide is treated with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature, followed by quenching with a borate ester (e.g., triisopropyl borate or trimethyl borate) and subsequent acidic hydrolysis. mdpi.comchemicalbook.com

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction uses a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable palladium catalyst and a base to convert the aryl bromide directly to the corresponding boronic ester. mdpi.com

The table below summarizes key regioselective reactions applicable to the synthesis of the target compound.

ReactionKey ReagentsBond FormedRegioselectivity ControlReference for Analogy
Direct C-5 ArylationOxazole, 3-halophenylboronic acid ester, Pd catalyst, phosphine ligandOxazole C5-Aryl C1Ligand and solvent choice directs arylation to C-5 over C-2. organic-chemistry.org
Van Leusen Synthesis3-Formylphenylboronic acid ester, TosMIC, BaseFull oxazole ringReaction between an aldehyde and TosMIC inherently yields a 5-substituted oxazole. organic-chemistry.org
Miyaura Borylation5-(3-bromophenyl)-1,3-oxazole, B₂pin₂, Pd catalyst, BaseAryl C3-BoronThe position of the borylation is predetermined by the location of the bromine atom. mdpi.com
Lithium-Halogen Exchange5-(3-bromophenyl)-1,3-oxazole, n-BuLi, Borate esterAryl C3-BoronThe position of the borylation is predetermined by the location of the bromine atom. mdpi.comchemicalbook.com

Reactivity and Transformational Chemistry of 3 1,3 Oxazol 5 Yl Phenyl Boronic Acid

Cross-Coupling Reactions Involving [3-(1,3-Oxazol-5-yl)phenyl]boronic acid

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Arylboronic acids are highly versatile reagents in these transformations. However, specific studies detailing the participation of this compound in these key reactions, including data on catalyst performance, reaction scope, or mechanistic pathways, could not be identified.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.org The reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Despite the prevalence of this reaction, specific literature detailing the use of this compound as a coupling partner was not found. Consequently, data regarding its performance with various catalysts, the influence of ligands, or its reactivity scope and limitations are not available. The general principles of the Suzuki-Miyaura reaction are well-established, but their specific application to this compound is not documented in the searched scientific databases.

The choice of palladium catalyst and phosphine-based or N-heterocyclic carbene (NHC) ligand is critical for the efficiency of the Suzuki-Miyaura reaction. wikipedia.orgorganic-chemistry.org Ligands stabilize the palladium center and modulate its reactivity, influencing both the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org For heteroaryl-containing substrates, which can sometimes poison catalysts, specialized ligand systems are often required. organic-chemistry.org However, no studies were found that specifically investigated or optimized catalyst systems or ligand effects for the Suzuki-Miyaura coupling of this compound.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting and requires activation by a base. While the fundamental mechanism is understood, specific mechanistic studies, such as kinetic analyses or computational investigations involving this compound, have not been published.

The utility of a boronic acid is defined by its successful coupling with a wide array of partners (aryl, heteroaryl, vinyl halides, etc.). The electronic and steric properties of both the boronic acid and the coupling partner dictate the reaction's success. Research to define the scope and identify the limitations of this compound in Suzuki-Miyaura reactions, including tables of substrates and corresponding yields, has not been reported in the available literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While this reaction typically couples an amine with an aryl halide or sulfonate, analogous reactions involving boronic acids are less common and generally proceed via different pathways. A comprehensive search did not yield any reports of this compound being used in Buchwald-Hartwig-type aminations or related C-N bond-forming cross-coupling reactions.

The Chan-Lam coupling reaction forms aryl-heteroatom bonds using a copper catalyst to couple a boronic acid with an N-H or O-H containing compound. This reaction is an important alternative to palladium-catalyzed methods. It typically proceeds under mild conditions, often open to the air. A literature review found no specific examples or studies on the use of this compound in Chan-Lam coupling or similar oxidative C-N or C-O bond-forming reactions. Therefore, information on suitable copper catalysts, ligands, bases, or the scope of compatible amine or alcohol partners for this specific boronic acid is not available.

Sonogashira Coupling Variants

The Sonogashira coupling is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net

While aryl halides are the conventional electrophiles in this reaction, variations utilizing other organometallic reagents have been explored. In the context of this compound, its direct use in a Sonogashira-type reaction is not the standard protocol. However, the principles of palladium-catalyzed cross-coupling are central to its synthesis and subsequent transformations. The related Suzuki-Miyaura coupling, which directly uses boronic acids, is the more common application for this class of compounds. nih.gov

For a Sonogashira reaction involving a similar molecular framework, one would typically start with a halogenated precursor, such as 5-(3-bromophenyl)-1,3-oxazole (B1273753), and couple it with a terminal alkyne. The general conditions for such a transformation are outlined below.

Table 1: Typical Conditions for Sonogashira Coupling of Aryl Halides

ComponentExampleRole
Aryl Halide 5-(3-bromophenyl)-1,3-oxazoleElectrophilic partner (sp² carbon)
Alkyne PhenylacetyleneNucleophilic partner (sp carbon)
Palladium Catalyst PdCl₂(PPh₃)₂Primary catalyst for the catalytic cycle
Copper(I) Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of a key copper acetylide intermediate
Base Diisopropylamine, TriethylamineNeutralizes the hydrogen halide byproduct and facilitates catalyst regeneration
Solvent Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)Solubilizes reactants and catalysts

These reactions highlight the utility of palladium catalysis in functionalizing the phenyl-oxazole scaffold, a strategy that is complementary to the direct use of the boronic acid in other coupling reactions like the Suzuki coupling. researchgate.netbeilstein-journals.org

**3.2. Other Key Reactions of the Boronic Acid Moiety

Boronic acids readily undergo reversible esterification with alcohols, most notably with 1,2- and 1,3-diols, to form stable cyclic boronic esters, known as dioxaborolanes (five-membered rings) and dioxaborinanes (six-membered rings), respectively. wiley-vch.de This reaction is an equilibrium process that can be driven towards the ester product by removing the water formed during the reaction, typically through azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents like molecular sieves. sciforum.net

The esterification of this compound serves multiple purposes, including protection of the boronic acid group, enhancement of solubility in organic solvents, and modification of its chemical reactivity. The resulting boronic esters are often preferred over the free boronic acids in synthetic applications due to their improved handling characteristics and stability. sciforum.net

General Reaction: this compound + Diol ⇌ Cyclic Boronic Ester + 2 H₂O

Table 2: Common Diols for Boronic Ester Formation

DiolResulting Ester NameRing Size
Ethylene glycol2-(3-(1,3-oxazol-5-yl)phenyl)-1,3,2-dioxaborolane5-membered
Pinacol (B44631)2-(3-(1,3-oxazol-5-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane5-membered
Propane-1,3-diol2-(3-(1,3-oxazol-5-yl)phenyl)-1,3,2-dioxaborinane6-membered
(L)-Tartrate EstersChiral Boronic Esters5-membered

A key transformation of arylboronic acids is their oxidation to the corresponding phenols. This reaction, often referred to as oxidative deboronation or ipso-hydroxylation, provides a valuable synthetic route to phenols from aryl halides or other precursors via a boronic acid intermediate. nih.gov

Several reagents can effect this transformation. The most common method involves the use of aqueous hydrogen peroxide (H₂O₂), typically under basic conditions (e.g., with sodium hydroxide). arkat-usa.org This process is believed to proceed through the formation of a boronate-peroxide adduct, followed by migration of the aryl group from boron to oxygen. arkat-usa.org Other methods have been developed that utilize different oxidants or catalytic systems, including N-oxides and copper catalysts under aerobic conditions, often proceeding under mild conditions. mdpi.comorganic-chemistry.org

For this compound, this reaction yields 3-(1,3-Oxazol-5-yl)phenol, a valuable intermediate for further functionalization.

Table 3: Selected Methods for the Oxidation of Arylboronic Acids to Phenols

Reagent(s)ConditionsReference
Hydrogen Peroxide (H₂O₂)Aqueous base (e.g., NaOH), room temperature arkat-usa.org
N-Oxides (e.g., Pyridine (B92270) N-oxide)Ambient temperature, open flask organic-chemistry.org
Copper(II) acetate (B1210297), O₂Aqueous solution, mild temperatures mdpi.comresearchgate.net
tert-Butyl hydroperoxide, KOHRoom temperature, rapid reaction organic-chemistry.org

The boron atom in a boronic acid possesses an empty p-orbital, rendering it electron-deficient and capable of acting as a Lewis acid. nih.govnih.gov This fundamental property governs many of its interactions. In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form through the acceptance of a hydroxide (B78521) ion. nih.gov The position of this equilibrium is dependent on the pH of the solution and the pKa of the specific boronic acid. nih.gov

This Lewis acidity allows this compound to form adducts with various Lewis bases (nucleophiles). nih.gov These interactions are crucial not only for understanding its behavior in solution but also for its applications in areas like chemical sensing and as a component in dynamic covalent chemistry. The formation of stable tetrahedral adducts with diols during esterification is a prime example of this reactivity.

Applications of 3 1,3 Oxazol 5 Yl Phenyl Boronic Acid in Advanced Organic Synthesis

Construction of Complex Aromatic and Heteroaromatic Scaffolds

The primary utility of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid in scaffold construction lies in its participation in palladium-catalyzed Suzuki-Miyaura coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and a variety of aryl or heteroaryl halides, providing a powerful tool for synthesizing intricate molecular frameworks.

This compound serves as a key reagent for the synthesis of polysubstituted biaryl compounds, where two aromatic rings are directly linked. These structures are prevalent in medicinal chemistry and materials science. In a typical Suzuki-Miyaura reaction, the boronic acid is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base.

This methodology has been employed in the synthesis of precursors for advanced pharmaceutical research. For instance, the coupling of this compound with substituted aryl halides, such as 4-fluoro-2-iodo-N-methylbenzamide, yields complex biaryl structures. These reactions are typically carried out using catalysts like Pd(dppf)Cl2 and a base such as sodium carbonate in a solvent system like 1,4-dioxane (B91453) and water. The resulting biaryl amides serve as foundational scaffolds for molecules being investigated as kinase inhibitors.

Table 1: Examples of Biaryl Synthesis via Suzuki-Miyaura Coupling Data sourced from patent literature detailing the synthesis of kinase inhibitors.

Aryl Halide PartnerProductCatalyst / BaseApplication Area
4-Fluoro-2-iodo-N-methylbenzamide4-Fluoro-N-methyl-2'- (1,3-oxazol-5-yl)-[1,1'-biphenyl]-2-carboxamidePd(dppf)Cl2 / Na2CO3Pharmaceutical Research
1-Bromo-4-(1H-pyrazol-4-yl)benzene5-[4'-(1H-Pyrazol-4-yl)biphenyl-3-yl]-1,3-oxazolePd(PPh3)4 / K2CO3Pharmaceutical Research
4-Bromo-N-cyclopropyl-3-methylbenzamideN-Cyclopropyl-3'- (1,3-oxazol-5-yl)-3-methyl-[1,1'-biphenyl]-4-carboxamidePd(dppf)Cl2 / K2CO3Pharmaceutical Research

The utility of this compound extends to the creation of complex molecules featuring a central benzene (B151609) ring linked to multiple different heterocyclic systems. By coupling the boronic acid with various heteroaryl halides, chemists can readily access a wide array of structurally diverse compounds.

This strategy is particularly valuable in drug discovery, where the combination of different heterocyclic motifs is a common approach to modulate a molecule's physicochemical properties and biological activity. For example, this compound has been reacted with brominated pyridine (B92270) and pyrimidine (B1678525) derivatives to generate key intermediates for the synthesis of potent kinase inhibitors. These reactions demonstrate the robustness of the Suzuki-Miyaura coupling and the boronic acid's ability to participate in the construction of highly functionalized, multi-heterocyclic systems.

Table 2: Synthesis of Complex Heterocyclic Systems Data compiled from patent literature for pharmaceutical intermediates.

Heteroaryl Halide PartnerProductCatalyst / BaseApplication Area
2-Amino-4-chloro-5-iodopyrimidine4-Chloro-5-[3-(1,3-oxazol-5-yl)phenyl]pyrimidin-2-aminePd(PPh3)4 / Na2CO3Pharmaceutical Research
4-Bromo-2-fluoro-5-methoxypyridine2-Fluoro-5-methoxy-4-[3-(1,3-oxazol-5-yl)phenyl]pyridinePd(dppf)Cl2 / Na2CO3Pharmaceutical Research
2-Amino-4-iodopyridine4-[3-(1,3-Oxazol-5-yl)phenyl]pyridin-2-aminePd(dppf)Cl2 / K2CO3Pharmaceutical Research

Role as a Key Intermediate in the Synthesis of Functionally Advanced Molecules

Beyond its role in building core scaffolds, this compound is a crucial intermediate in multi-step syntheses of molecules designed for specific functional purposes, primarily in non-clinical research settings.

The most significant application of this compound is in the synthesis of novel compounds for pharmaceutical lead discovery, particularly in the area of oncology. The 3-(1,3-oxazol-5-yl)phenyl motif is a structural component found in a variety of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Researchers have incorporated this boronic acid into the synthesis of inhibitors targeting various kinases, including:

Tyrosine Kinases: Molecules designed to inhibit receptor tyrosine kinases like VEGFR and EGFR, which are involved in angiogenesis and tumor growth.

Serine/Threonine Kinases: Compounds targeting kinases such as those in the RAF-MEK-ERK pathway, which is frequently mutated in cancers like melanoma.

The synthesis of these complex inhibitors often involves a key Suzuki-Miyaura coupling step where the this compound is introduced into the molecular structure. This step is critical for creating the final pharmacophore responsible for binding to the target kinase.

A comprehensive review of available scientific literature and patent databases did not yield specific examples of this compound being utilized in the synthesis of compounds for agrochemical research. While the oxazole (B20620) moiety itself is present in some fungicidal and herbicidal compounds, the specific application of this particular boronic acid as a building block in this field is not documented in the reviewed sources.

Similarly, searches of chemical literature and patent databases did not reveal any documented use of this compound as an intermediate in the synthesis of fragrance or flavor compounds. The structural complexity and synthetic cost associated with this reagent likely make it less common for these applications compared to more readily available starting materials.

Combinatorial Library Synthesis and High-Throughput Screening Applications

The convergence of combinatorial chemistry and high-throughput screening (HTS) has revolutionized modern drug discovery, enabling the rapid synthesis and evaluation of vast numbers of molecules to identify promising new therapeutic agents. news-medical.netnih.gov Within this paradigm, the selection of appropriate molecular building blocks is critical. An ideal building block should be versatile, allowing for the creation of a wide array of derivatives, and it should incorporate structural motifs known to interact with biological targets. This compound is a prime example of such a scaffold, strategically designed for its utility in the generation of diverse chemical libraries for HTS campaigns.

The power of this compound lies in the combination of two key features: the phenylboronic acid group and the 1,3-oxazole ring. The boronic acid functional group is exceptionally valuable in combinatorial synthesis, primarily due to its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnbinno.com This reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, allowing the phenyl ring of the boronic acid to be coupled with a vast range of aryl or vinyl halides. nih.govnih.gov This versatility enables the systematic and automated synthesis of large libraries of biaryl compounds, which are common structures in many approved drugs. acs.org

Simultaneously, the 1,3-oxazole ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov This five-membered heterocycle, containing both nitrogen and oxygen atoms, is a common feature in numerous biologically active compounds, including those with anti-inflammatory, antibacterial, and anticancer properties. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for engaging with enzymes and receptors. nih.govnih.gov

By incorporating both the versatile boronic acid handle and the biologically relevant oxazole motif, this compound serves as an excellent starting point for combinatorial library synthesis. The general strategy involves using the boronic acid as a central scaffold and introducing diversity by varying the coupling partner in the Suzuki-Miyaura reaction. This approach allows for the creation of a large number of distinct molecules, all sharing the core oxazole-phenyl structure but differing in the appended chemical group.

Hypothetical Combinatorial Library Synthesis

To illustrate its application, a hypothetical combinatorial library was designed using this compound as the foundational building block (Scaffold A). A selection of diverse aryl bromides (R-Br) were chosen as coupling partners to introduce chemical variability. The synthesis can be performed efficiently in a parallel format, often on a solid support or using automated liquid handlers, to generate a multi-well plate containing the final compounds.

Table 1: Illustrative Combinatorial Library from this compound

Compound IDScaffoldAryl Bromide (R-Br)Final Compound StructureMolecular Weight (g/mol)
LIB-001This compound4-Bromopyridine5-(3-(Pyridin-4-yl)phenyl)-1,3-oxazole222.24
LIB-002This compound1-Bromo-4-methoxybenzene5-(4'-Methoxy-[1,1'-biphenyl]-3-yl)-1,3-oxazole251.28
LIB-003This compound3-Bromobenzonitrile3'-(1,3-Oxazol-5-yl)-[1,1'-biphenyl]-3-carbonitrile246.26
LIB-004This compound1-Bromo-2-(trifluoromethyl)benzene5-(2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3-oxazole289.26
LIB-005This compound2-Bromothiophene5-(3-(Thiophen-2-yl)phenyl)-1,3-oxazole227.28

Once synthesized, this library of compounds is subjected to high-throughput screening. HTS involves the use of automated, miniaturized assays to rapidly assess the biological activity of each compound in the library against a specific target, such as an enzyme or a cell line. news-medical.netnih.gov The goal is to identify "hits"—compounds that exhibit a desired biological effect, such as inhibiting an enzyme or killing cancer cells.

Hypothetical High-Throughput Screening Results

The hypothetical library (LIB-001 to LIB-005 and beyond) could be screened against a protein kinase known to be overactive in a particular cancer. The results of such a screen are typically analyzed to determine the potency of each compound, often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the target's activity by 50%.

Table 2: Illustrative HTS Results for a Kinase Inhibition Assay

Compound IDKinase Inhibition (%) at 10 µMIC₅₀ (µM)Notes
LIB-00185%2.5Potent hit, pyridine nitrogen may form key interaction.
LIB-00245%15.8Moderate activity.
LIB-00392%1.1Most potent hit, nitrile group may be crucial for binding.
LIB-00415%> 50Inactive, bulky trifluoromethyl group likely causes steric hindrance.
LIB-00560%9.7Active, thiophene (B33073) ring shows favorable interaction.

The data generated from HTS campaigns on libraries derived from this compound can provide valuable structure-activity relationship (SAR) information. For example, the hypothetical results in Table 2 suggest that small, electron-withdrawing groups at the meta- or para-position of the second phenyl ring (as in LIB-001 and LIB-003) may be beneficial for activity, while bulky substituents are detrimental (LIB-004). This information guides the next phase of drug discovery: lead optimization, where the initial hits are chemically modified to improve their potency, selectivity, and pharmacokinetic properties. news-medical.net

Computational and Theoretical Investigations of 3 1,3 Oxazol 5 Yl Phenyl Boronic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the relative energies of its different spatial orientations (conformations).

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. lodz.pl A DFT study on [3-(1,3-Oxazol-5-yl)phenyl]boronic acid would be employed to find the optimized molecular geometry by minimizing the energy of the system. This process yields key structural parameters. For instance, DFT has been successfully used to study the geometry of other boronic acid derivatives, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p). lodz.plresearchgate.netsemanticscholar.org Such a study would reveal the planarity between the phenyl and oxazole (B20620) rings and the orientation of the boronic acid group.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound. (Note: The following data is hypothetical as no specific published DFT studies for this compound are available.)

Parameter Atom Connection Value
Bond Lengths (Å)
C(phenyl)-C(oxazole) Data Not Available
C(phenyl)-B Data Not Available
B-O Data Not Available
**Bond Angles (°) **
C-C-B (phenyl) Data Not Available
O-B-O Data Not Available
Dihedral Angles (°)
Phenyl-Oxazole Data Not Available
Phenyl-Boronic Acid Data Not Available

Ab initio (Latin for "from the beginning") methods are another class of quantum chemistry calculations that rely on first principles without using experimental data. yu.edu.jo Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) could be used to calculate the molecular structure and energy of this compound. These calculations are often more computationally intensive than DFT but can provide benchmark results for comparison. They would be particularly useful for studying conformational isomers, such as the rotation around the C-B bond and the C-C bond connecting the two rings. mdpi.com

Electronic Structure and Reactivity Predictions

Understanding the electronic structure is key to predicting how a molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgpku.edu.cn The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). libretexts.org

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would identify the most probable sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net DFT calculations are commonly used to determine these orbital energies. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound. (Note: This data is for illustrative purposes only and is not from published research.)

Property Value
HOMO Energy (eV) Data Not Available
LUMO Energy (eV) Data Not Available
HOMO-LUMO Gap (eV) Data Not Available
Ionization Potential (eV) Data Not Available
Electron Affinity (eV) Data Not Available
Electronegativity (χ) Data Not Available
Chemical Hardness (η) Data Not Available

Theoretical calculations can be used to map the entire energy landscape of a chemical reaction, providing a detailed mechanism. For this compound, this could involve studying its participation in reactions like the Suzuki-Miyaura cross-coupling. Computational methods would be used to identify the structures and energies of reactants, intermediates, transition states, and products along the reaction coordinate.

Identifying the transition state—the highest energy point on the reaction pathway—is crucial for determining the reaction's activation energy and, consequently, its rate. Vibrational frequency calculations are performed to confirm a transition state, which is characterized by having exactly one imaginary frequency.

Spectroscopic Property Simulations and Validation Studies

Computational methods can predict various types of spectra, which can then be used to interpret and validate experimental results.

A theoretical investigation would involve simulating infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

IR Spectra: Calculations of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. These calculated frequencies are often scaled to correct for systematic errors in the computational method. uantwerpen.be

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule, providing a powerful tool for structure confirmation. researchgate.net

UV-Visible Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. lodz.pl This analysis provides insight into the electronic transitions occurring within the molecule, such as π-π* transitions within the aromatic system.

These simulated spectra are invaluable for assigning experimental peaks and confirming that the synthesized compound matches the expected structure.

Ligand Design and Catalyst Optimization through Computational Methods

The strategic design of novel ligands and the optimization of catalytic systems are cornerstones of modern chemistry, with applications ranging from pharmaceutical synthesis to materials science. Computational chemistry has emerged as an indispensable tool in this field, providing deep insights into reaction mechanisms, predicting molecular properties, and guiding experimental efforts. For a molecule such as this compound, with its unique combination of an aromatic boronic acid and a heterocyclic oxazole moiety, computational methods offer a powerful approach to unlock its full potential in ligand design and catalysis.

At the heart of computational investigations into catalytic cycles and ligand-protein interactions are quantum mechanical methods, most notably Density Functional Theory (DFT). DFT calculations allow for the elucidation of the electronic structure of molecules, providing information about orbital energies, charge distributions, and molecular geometries. This information is critical for understanding the reactivity of this compound and its derivatives. For instance, DFT can be used to model the transition states of catalytic reactions, such as the Suzuki-Miyaura cross-coupling, where arylboronic acids are key reagents. By calculating the energy barriers of different reaction pathways, researchers can predict the efficiency of a catalyst and identify potential bottlenecks in the catalytic cycle.

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies represent another facet of computational chemistry that is highly relevant to the application of this compound in medicinal chemistry. Molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a target protein. This is particularly valuable for designing enzyme inhibitors, where the oxazole and phenylboronic acid groups can engage in specific interactions with amino acid residues. QSAR models, on the other hand, establish a mathematical relationship between the structural features of a series of compounds and their biological activity. By developing QSAR models for derivatives of this compound, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

The stability of boronic acids is a crucial factor in their practical application, and computational methods can provide valuable insights into their decomposition pathways. For heteroarylboronic acids, protodeboronation, the cleavage of the carbon-boron bond, can be a significant side reaction. DFT calculations can be employed to investigate the mechanism of protodeboronation, identifying factors that influence the stability of the C-B bond and guiding the design of more robust catalysts and ligands.

While direct computational studies on this compound are not extensively reported in the literature, the principles derived from computational investigations of structurally related arylboronic acids and oxazole-containing compounds provide a solid foundation for its rational design and application in catalysis and medicinal chemistry. The following table summarizes key computational parameters that are typically investigated for such compounds.

Computational MethodInvestigated PropertyRelevance to Ligand/Catalyst Design
Density Functional Theory (DFT) Electronic structure (HOMO/LUMO energies, charge distribution), Reaction energy profiles, Transition state geometriesPredicts reactivity, elucidates reaction mechanisms, aids in catalyst optimization
Molecular Docking Binding affinity, Binding mode, Ligand-protein interactionsGuides the design of enzyme inhibitors and other bioactive molecules
Quantitative Structure-Activity Relationship (QSAR) Correlation between molecular descriptors and biological activityPredicts the activity of new compounds, prioritizes synthetic targets
Molecular Dynamics (MD) Simulations Conformational flexibility, Solvation effects, Stability of ligand-protein complexesProvides a dynamic view of molecular interactions, refines docking results

The continued development of computational methodologies and increasing computational power will undoubtedly lead to a deeper understanding of the properties and reactivity of this compound, paving the way for its successful application in the design of innovative ligands and catalysts.

Analytical Characterization Techniques for 3 1,3 Oxazol 5 Yl Phenyl Boronic Acid in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for the structural elucidation of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and molecular composition.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H), carbon (¹³C), and boron (¹¹B) atomic environments within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons on the phenyl and oxazole (B20620) rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific substitution pattern leads to characteristic splitting patterns (e.g., singlets, doublets, triplets) due to spin-spin coupling between adjacent protons. A characteristic broad singlet, which can be exchangeable with D₂O, is anticipated for the two hydroxyl (-OH) protons of the boronic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
Oxazole H-28.0 - 8.5Singlet (s)
Oxazole H-47.2 - 7.7Singlet (s)
Phenyl Ring Protons7.4 - 8.2Multiplet (m)
Boronic Acid Protons (B(OH)₂)8.0 - 8.3 (variable)Broad Singlet (br s)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected, corresponding to the nine carbon atoms in the structure. The chemical shifts would be characteristic of aromatic carbons, with the carbon atom directly attached to the boron atom (the ipso-carbon) often showing a broader signal due to quadrupolar relaxation of the adjacent boron nucleus.

Table 2: Representative ¹³C NMR Chemical Shifts for Phenylboronic Acid Derivatives. unibo.it

Carbon EnvironmentTypical Chemical Shift (δ, ppm)
Phenyl C-B (ipso)130 - 140 (often broad)
Phenyl C-H125 - 135
Oxazole C=N150 - 160
Oxazole C-O135 - 145
Oxazole C-H120 - 125

¹¹B NMR Spectroscopy: ¹¹B NMR is specifically used to probe the environment of the boron atom. For a trigonal planar boronic acid like this compound, a single, relatively broad resonance is expected. The chemical shift provides confirmation of the boronic acid functional group. For phenylboronic acid-citrate complexes, ¹¹B NMR signals have been observed around δ 8.66 ppm, while other boronic acid derivatives show signals in the range of δ 1-13 ppm. raineslab.com

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups in the boronic acid moiety. Other significant peaks include the B-O stretching vibration (around 1350 cm⁻¹), C=N stretching of the oxazole ring (around 1650 cm⁻¹), and C=C stretching vibrations of the aromatic rings (1400-1600 cm⁻¹). researchgate.net

Table 3: Key Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Boronic Acid O-HStretch, broad3200 - 3600
Aromatic C-HStretch3000 - 3100
Oxazole C=NStretch~1650
Aromatic C=CStretch1400 - 1600
Boron B-OStretch~1350

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For this compound (C₉H₈BNO₃), the calculated monoisotopic mass is approximately 189.06 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

The fragmentation pattern in electron ionization (EI) mass spectrometry for phenylboronic acids often involves the loss of water (H₂O) and characteristic fragmentation of the aromatic system. The oxazole ring can also undergo specific cleavage patterns. researchgate.netresearchgate.net

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about conjugated systems within the molecule. The spectrum of this compound is expected to show absorption maxima characteristic of the conjugated system formed by the phenyl and oxazole rings. These absorptions are typically due to π → π* electronic transitions. For comparison, phenylboronic acid itself shows an absorbance maximum around 266 nm. researchgate.net The extended conjugation with the oxazole ring may shift this absorption to a longer wavelength.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid), is commonly employed. waters.com

The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. An important consideration when analyzing boronic acids by HPLC is their potential for on-column hydrolysis or degradation; method development often involves optimizing the mobile phase composition and pH to ensure accurate analysis. nih.gov Post-column derivatization with reagents like alizarin (B75676) can be used for selective detection of boronic acids in complex mixtures. nih.govwur.nl

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by gas chromatography (GC) is generally impractical due to the compound's low volatility and high polarity, which stem from the presence of the boronic acid functional group. These characteristics can lead to poor peak shape, thermal degradation in the injector port, and strong adsorption onto the GC column, compromising analytical accuracy. acs.orgexlibrisgroup.com To overcome these challenges, derivatization is a requisite step, converting the non-volatile boronic acid into a more volatile and thermally stable analogue suitable for GC analysis. acs.orgexlibrisgroup.comrsc.orgresearchgate.net

The primary strategy for the derivatization of boronic acids is the formation of boronate esters through reaction with diols or the formation of silyl (B83357) esters via silylation. researchgate.netnih.gov These reactions replace the polar hydroxyl groups of the boronic acid with less polar, bulkier groups, thereby increasing the molecule's volatility and reducing its potential for undesirable interactions within the GC system. nih.gov

Common Derivatization Strategies:

Esterification with Diols: Boronic acids readily react with 1,2- or 1,3-diols to form stable cyclic boronate esters. nih.gov Reagents like pinacol (B44631) (2,3-dimethyl-2,3-butanediol) are frequently used to convert arylboronic acids into their corresponding pinacol boronate esters. rsc.org This derivatization is often quantitative and produces a derivative that is significantly more volatile and less prone to dehydration or trimerization (formation of boroxins) compared to the free boronic acid.

Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), can convert the boronic acid into its corresponding bis(trimethylsilyl) ester. researchgate.net Silylation is a widely used technique in GC to increase the volatility of polar compounds by replacing active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov

The choice of derivatization reagent depends on the specific analytical requirements, including the presence of other functional groups in the molecule and the desired sensitivity of the method. nih.gov Once derivatized, the volatile ester of this compound can be analyzed using standard GC techniques, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the fragmentation pattern of the derivative. rsc.org

Table 1: Comparison of Derivatization Strategies for GC Analysis of this compound

Derivatization MethodReagent ExampleDerivative FormedKey AdvantagesConsiderations
Esterification PinacolThis compound, pinacol esterForms stable, cyclic esters; reduces polarity and increases volatility significantly. rsc.orgReaction conditions may need optimization; potential for hydrolysis of the ester if moisture is present.
Silylation BSTFA + TMCSBis(trimethylsilyl) ester of this compoundHighly effective at increasing volatility; well-established technique for a wide range of polar analytes. researchgate.netnih.govDerivatives can be sensitive to moisture; reagent and by-products may interfere if not removed. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound is not publicly documented, its solid-state structure can be reliably predicted based on the extensive crystallographic data available for phenylboronic acid and its derivatives. researchgate.netmt.comaip.org X-ray crystallography provides definitive information on molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Arylboronic acids are well-known for their tendency to form intricate supramolecular structures governed by strong hydrogen bonds. acs.orgexlibrisgroup.comrsc.orgnih.gov The primary structural motif observed in the crystal lattice of phenylboronic acid and many of its analogues is a centrosymmetric dimer, formed through a pair of O-H···O hydrogen bonds between the boronic acid groups of two molecules. researchgate.netmt.comaip.org

These dimeric units typically self-assemble further into more extended networks, such as infinite one-dimensional ribbons or two-dimensional layers. acs.orgubc.ca This higher-order assembly is facilitated by additional hydrogen bonds connecting the dimers. For this compound, several key structural features would be anticipated:

Dimer Formation: The boronic acid moieties are expected to form the characteristic hydrogen-bonded dimers.

Supramolecular Assembly: These dimers would likely connect to form extended chains or sheets.

Molecular Geometry: The molecule is expected to be largely planar, although some torsion between the phenyl ring and the boronic acid group is common, as observed in the crystal structure of phenylboronic acid itself, which shows twists of 6.6° and 21.4° for two independent molecules in the asymmetric unit. researchgate.netmt.com

The precise crystal packing would be a delicate balance of the strong hydrogen bonding of the boronic acid groups, weaker hydrogen bonds, and potential π-stacking interactions involving the aromatic and heterocyclic rings.

Table 2: Representative Crystallographic Data for Phenylboronic Acid

ParameterPhenylboronic Acid (C₆H₅B(OH)₂)
Crystal System Orthorhombic
Space Group Iba2
Unit Cell Dimensions a = 17.9049 Å, b = 15.3264 Å, c = 9.8113 Å
Molecules per Unit Cell (Z) 16
Key Supramolecular Motif Hydrogen-bonded dimers linked into infinite layers. mt.comaip.org
Hydrogen Bond (O-H···O) Distance Typically in the range of 2.70 - 2.80 Å
C-B Bond Length ~1.56 Å
B-O Bond Length ~1.37 Å
Data sourced from the crystallographic study by Rettig and Trotter. mt.com

Advanced In-Situ Monitoring Techniques for Reactions Involving this compound

In modern chemical process development, understanding reaction kinetics, identifying transient intermediates, and ensuring process safety and efficiency are paramount. Process Analytical Technology (PAT) employs advanced analytical tools for the real-time, in-situ monitoring of chemical reactions. americanpharmaceuticalreview.comresearchgate.netresearchgate.net For reactions involving this compound, such as the widely used Suzuki-Miyaura cross-coupling, several spectroscopic techniques are particularly powerful for in-situ analysis. ubc.ca

These techniques allow researchers to track the concentration profiles of reactants, intermediates, products, and by-products directly in the reaction vessel without the need for sampling, quenching, and offline analysis. This provides a continuous stream of data, offering a detailed window into the reaction dynamics. mt.comubc.ca

Key In-Situ Monitoring Techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a robust technique for monitoring reactions in solution. mt.com An ATR probe inserted directly into the reaction mixture measures the infrared spectrum of the solution phase. The consumption of this compound can be tracked by the decrease in the intensity of its characteristic vibrational bands (e.g., B-O stretching), while the formation of the product can be monitored by the appearance of its unique spectral signature. youtube.comrsc.orgresearchgate.net This method is insensitive to solid particles or bubbles, making it suitable for heterogeneous reaction mixtures. mt.com

Raman Spectroscopy: Raman spectroscopy is another powerful vibrational spectroscopy technique that is highly complementary to FT-IR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For a Suzuki-Miyaura reaction, Raman spectroscopy can effectively monitor changes in the aromatic ring vibrations of both the boronic acid and the coupled product. acs.orgresearchgate.netaip.org The use of fiber-optic probes allows for easy interfacing with reaction vessels, including those under microwave irradiation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy provides rich structural information and is inherently quantitative without the need for calibration curves. azom.com By placing the reaction vessel within the NMR spectrometer or using a flow-through cell, the progress of the reaction can be followed by acquiring spectra at regular intervals. This allows for the unambiguous identification and quantification of all NMR-active species in the reaction mixture, providing deep mechanistic insights. azom.comlibretexts.org

The application of these in-situ techniques enables the rapid determination of reaction kinetics, helps in the optimization of reaction parameters (temperature, catalyst loading, reactant concentration), and facilitates a deeper understanding of the reaction mechanism. ubc.caacs.org

Table 3: Comparison of Advanced In-Situ Monitoring Techniques

TechniquePrincipleAdvantagesDisadvantages
FT-IR (ATR) Vibrational spectroscopy based on infrared absorption. mt.comRobust, widely applicable, insensitive to solids/bubbles, provides functional group information. mt.comyoutube.comWater can be a strong interferent; less sensitive to symmetric bonds.
Raman Spectroscopy Vibrational spectroscopy based on inelastic light scattering. nih.govExcellent for aqueous solutions, sensitive to C-C and other symmetric bonds, fiber-optic probes allow for versatile sampling. acs.orgnih.govFluorescence from the sample can interfere; can be less sensitive than FT-IR for some functional groups.
NMR Spectroscopy Nuclear spin transitions in a magnetic field. azom.comHighly structurally specific, inherently quantitative, excellent for mechanistic studies and identifying intermediates. azom.comlibretexts.orgLower sensitivity compared to vibrational spectroscopy, requires specialized (and often expensive) equipment, potential for magnetic susceptibility issues with heterogeneous mixtures.

Future Perspectives and Emerging Research Directions for 3 1,3 Oxazol 5 Yl Phenyl Boronic Acid

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The confluence of artificial intelligence (AI) and chemistry is set to revolutionize how the reactivity of molecules like [3-(1,3-Oxazol-5-yl)phenyl]boronic acid is understood and utilized. Machine learning (ML) models are increasingly being developed to forecast the outcomes of chemical reactions with remarkable accuracy. pharmaceutical-technology.com These models can predict reaction yields for experiments involving multiple components, which is particularly relevant for the complex coupling reactions where this boronic acid is often employed. pharmaceutical-technology.com

Historically, predicting reaction outcomes has been challenging due to the difficulty in gathering sufficient data for a "training set". pharmaceutical-technology.com However, modern software can now work for any reaction or substrate, enabling chemists to build upon existing models. pharmaceutical-technology.com For instance, a combination of reaction templates and machine learning has been used to predict the products of organic reactions from patent literature. acs.org In one example, a Suzuki coupling between a pyridyl boronic acid and a pyridyl bromide was correctly predicted with 98.8% probability, even without explicit catalyst information, as the model implicitly assumes typical coupling conditions. acs.org

AI/ML ApplicationPotential Impact on this compound ChemistryKey Technologies
Yield Prediction Optimization of reaction conditions (catalyst, solvent, base) for Suzuki-Miyaura and other cross-coupling reactions, minimizing waste and maximizing efficiency. pharmaceutical-technology.comRandom Forest Models, Graph Convolutional Neural Networks (GCNNs). pharmaceutical-technology.comacs.org
Retrosynthesis Planning Design of novel, efficient synthetic routes to complex molecules and derivatives starting from this compound. mit.edunih.govTemplate-based, semi-template-based, and template-free models; Neural-guided A* Search. nih.govnih.gov
Reaction Condition Optimization Identification of optimal catalysts, ligands, and solvents from a large parameter space for challenging coupling reactions. acs.orgActive Learning, Transfer Learning. nih.gov

Expanding the Scope of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability is driving the development of greener synthetic methods for compounds like this compound. A primary focus is the replacement of hazardous organic solvents commonly used in Suzuki-Miyaura coupling reactions, such as DMF, NMP, and dioxane. acsgcipr.org Research has identified several environmentally friendly alternatives. For instance, the bio-derived solvent Cyrene™ has been evaluated as a suitable medium for Suzuki-Miyaura cross-couplings, with aqueous Cyrene showing comparable yields to conventional solvents like THF and DMF. researchgate.net

Water is another highly attractive green solvent. inovatus.es The development of catalytic systems that are stable and active in aqueous media is a key research goal. inovatus.es Beyond solvents, the entire catalytic system is being re-evaluated. This includes the use of recyclable, supported catalysts and sustainable ligands to reduce waste and cost. inovatus.es The principles of green chemistry also advocate for avoiding large molar excesses of reagents, using simpler inorganic bases over organic ones, and optimizing metal and ligand loadings. acsgcipr.org The use of base metals like nickel, which has a significantly smaller carbon footprint than palladium, is a rapidly growing area of research, although toxicity concerns must be addressed. acsgcipr.org

Exploration in Novel Catalyst Systems and Reaction Environments

The efficiency of reactions involving this compound is highly dependent on the catalyst and reaction conditions. Significant research is dedicated to developing novel systems that can overcome the challenges associated with coupling heteroaryl boronic acids, which can be prone to decomposition.

Novel Catalyst Systems: New air-stable palladium precatalysts have been developed that show unique efficiency in the Suzuki-Miyaura coupling of heteroatom-substituted heteroaryl chlorides with a diverse range of aryl/heteroaryl boronic acids, achieving high yields and catalyst turnover numbers. acs.orghkbu.edu.hk For particularly unstable partners like five-membered 2-heteroaromatic boronic acids, specialized precatalysts have been designed that rapidly form the active catalytic species at room temperature, allowing the coupling to proceed before significant boronic acid decomposition occurs. nih.gov

Innovative Reaction Environments:

Photocatalysis: Visible-light photoredox catalysis is emerging as a powerful tool for generating carbon-centered radicals from boronic acids under mild conditions. acs.org Acridium-based organic photocatalysts are being explored as efficient, metal-free alternatives to expensive iridium-based catalysts for oxidizing boronic acid derivatives. rsc.orgresearchgate.net Dual catalytic systems combining a Lewis base and a photoredox catalyst can generate radicals from boronic acids, enabling C-C bond formation with electron-deficient olefins in a redox-neutral manner. nih.gov Boronic acids themselves can even mediate photocatalysis to promote reactions like the intramolecular hydroacylation of olefins. kyoto-u.ac.jp

Sonochemistry: The use of high-power ultrasound, known as sonochemistry, provides a physical method to enhance chemical reactions. rsc.org The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—creates localized high temperatures and pressures, accelerating reactions. organic-chemistry.orgias.ac.in This technique has been successfully applied to the preparation of boronic acids and can increase yields, reduce by-products, and allow for faster reactions at lower temperatures. ias.ac.insioc-journal.cn

Development of Advanced Functional Materials Beyond Current Applications

The unique properties of the boronic acid group make this compound a promising building block for advanced functional materials. Boronic acid-based materials are being extensively researched for a wide array of biomedical applications due to their ability to reversibly bind with cis-diol-containing molecules like saccharides and glycoproteins. nih.govsemanticscholar.org

This interaction is being leveraged to create materials for:

Biosensing: Boronic acid-based materials can act as synthetic receptors for the specific recognition and detection of cis-diol-containing species, finding use in diagnostics for metabolomics, glycomics, and proteomics. nih.gov

Targeted Drug Delivery: Phenylboronic acid (PBA)-based materials can target the surfaces of cancer cells, which often have overexpressed glycoproteins. acs.org This targeting ability can be used to deliver chemotherapy drugs, genes, or phototherapy agents specifically to tumors. acs.org

Responsive Hydrogels: The reversible nature of the boronic ester bond allows for the creation of "smart" hydrogels that respond to stimuli like pH or the presence of glucose. semanticscholar.org These materials have potential applications in controlled drug release and tissue engineering. mdpi.com

The incorporation of the oxazole (B20620) moiety could add further functionality, such as specific fluorescence properties or coordination sites for metals, expanding the potential applications of materials derived from this compound.

Material TypeKey FeaturePotential Application
Nanoparticles Targeting of glycoproteins on cancer cells. acs.orgTumor imaging and targeted therapy. acs.orgnih.gov
Hydrogels Stimuli-responsive (pH, glucose) dynamic cross-linking. mdpi.comSelf-healing materials, controlled drug release systems. semanticscholar.org
Polymers Reversible covalent bond formation with diols. acs.orgAdvanced macromolecular structures, self-repairing materials. acs.org
Biosensors Specific and reversible interaction with cis-diols. nih.govDetection of saccharides, glycoproteins, and bacteria. nih.gov

Design of New Supramolecular Architectures and Dynamic Systems

The boronic acid group is an ideal candidate for designing self-assembled molecular structures due to its ability to form reversible covalent bonds with diols. nih.gov This field, known as dynamic covalent chemistry, allows for the creation of stable yet adaptable systems. acs.org The boronic ester linkage is a prime example, enabling the construction of materials that can reconfigure their covalent structure in response to chemical stimuli. acs.org

Future research will likely focus on using this compound to build sophisticated supramolecular systems. By reacting with multifunctional diols, polymers containing boronic acid groups can form dynamic macromolecular assemblies like star polymers. acs.org These structures can be dissociated by introducing a competing monodiol, and the formation-dissociation process is repeatable. acs.org

The interplay between the boronic acid group and the oxazole ring could lead to unique self-assembly behaviors. The oxazole could participate in hydrogen bonding or metal coordination, providing an orthogonal interaction to the boronic ester formation, leading to the creation of complex, hierarchical structures with emergent properties. These dynamic systems are foundational for developing next-generation responsive and adaptive materials. researchgate.netmdpi.com

Opportunities in Unexplored Chemical Transformations and Derivatizations

While this compound is primarily used in cross-coupling reactions, its structure offers numerous opportunities for novel chemical transformations and the synthesis of new derivatives.

A key area for exploration is the direct C-H functionalization of the oxazole ring. nih.gov This strategy is an attractive alternative to traditional cross-coupling as it avoids the pre-functionalization of starting materials. nih.gov Methodologies for the direct C-H arylation of oxazoles at various positions have been developed using catalysts based on palladium, rhodium, and nickel. nih.gov Applying these methods to this compound could provide direct access to a wide range of novel derivatives where the oxazole ring is further substituted. The oxazoline group, a related heterocycle, is a powerful directing group for C-H activation, and similar reactivity could be harnessed for the oxazole ring. acs.org

Furthermore, the boronic acid moiety itself can be a site for transformations beyond Suzuki coupling. As previously mentioned, photoredox catalysis can convert boronic acids into carbon-centered radicals, opening avenues for radical-based C-C bond formation. acs.orgnih.gov This approach could enable reactions with substrates that are incompatible with traditional transition-metal catalysis. The development of new methods for the derivatization of both the oxazole and the phenylboronic acid components will significantly expand the chemical space accessible from this versatile building block.

Q & A

How can researchers ensure the purity of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid during synthesis?

Level: Basic
Methodological Answer:
To ensure purity, employ LC-MS/MS for impurity profiling, validated under ICH guidelines . Key parameters include:

  • Limit of Detection (LOD) : <0.1 ppm for boronic acid impurities.
  • Limit of Quantification (LOQ) : <1 ppm, critical for compliance with regulatory thresholds .
  • Specificity : Use isotope-labeled internal standards (e.g., boron-10 enriched analogs) to distinguish between structurally similar impurities.
  • Storage : Store in inert, moisture-free conditions to prevent decomposition into anhydrides or other byproducts .

What analytical techniques are suitable for quantifying trace impurities in this compound?

Level: Basic
Methodological Answer:

  • LC-MS/MS with MRM (Multiple Reaction Monitoring) : Enables simultaneous detection of carboxy- and methyl-substituted phenylboronic acid impurities.
  • Validation Metrics :
    • Linearity : R² >0.99 over 0.1–10 ppm.
    • Accuracy : 95–105% recovery at LOQ.
    • Robustness : Test column temperature (±5°C) and mobile phase pH (±0.2) variations .
  • Complementary Methods : NMR for structural confirmation of anhydride byproducts, common in boronic acid derivatives .

How can boronic acid derivatives be optimized for biological activity, such as tubulin polymerization inhibition?

Level: Advanced
Methodological Answer:

  • Structural Modification : Replace hydroxyl groups in lead compounds (e.g., combretastatin A-4) with boronic acid to enhance binding to β-tubulin.

  • Activity Data :

    CompoundIC50 (Tubulin Polymerization)IC50 (B-16 Cell Line)
    13c 21 µM0.48 µM
    13d 22 µM2.1 µM
  • Apoptosis Induction : FACScan analysis confirms apoptosis in Jurkat cells at >10⁻⁸ M concentrations .

  • SAR Insights : Carboxylic acid analogs (e.g., compound 17 ) show reduced activity, highlighting boronic acid’s critical role in binding .

What strategies are effective in synthesizing aryl boronic acids with heterocyclic substituents?

Level: Advanced
Methodological Answer:

  • Coupling Reactions : Use 3-(chlorocarbonyl)phenyl boronic acid to introduce boronic acid moieties into heterocycles (e.g., oxazoles) via amide or ester linkages .
  • Protection-Deprotection : Employ pinacol esters to stabilize boronic acids during multi-step syntheses. Example:
    • Step 1 : Synthesize pinacol ester of phenylboronic acid.
    • Step 2 : Couple with oxazole via Suzuki-Miyaura cross-coupling .
  • Yield Optimization : Use Pd(PPh₃)₄ catalyst and anhydrous DMF for reactions sensitive to moisture .

How can computational methods assess mutagenicity risks of boronic acid derivatives?

Level: Advanced
Methodological Answer:

  • In Silico Tools : Use DEREK Nexus or Sarah Nexus to flag structural alerts (e.g., boronic acid’s potential to form reactive intermediates).
  • Key Parameters :
    • Electrophilicity : Calculate molecular orbital energies to predict reactivity with DNA.
    • Metabolic Activation : Simulate cytochrome P450-mediated transformations to identify genotoxic metabolites .
  • Validation : Compare predictions with Ames test data for structurally related compounds .

How do substituent positions on the phenyl ring affect the compound’s biological activity?

Level: Advanced
Methodological Answer:

  • Case Study : Compare meta - vs. para -substituted boronic acids:
    • meta-Substitution (e.g., 3-(oxazol-5-yl)) enhances tubulin binding due to optimal steric alignment.
    • para-Substitution reduces activity by disrupting π-π stacking with tubulin’s hydrophobic pockets .
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) at the 3-position increases metabolic stability but may reduce solubility .
  • Experimental Validation : Use COMPARE analysis to correlate substituent effects with growth inhibition across 39 cancer cell lines (e.g., correlation coefficient r = 0.553 for 13c vs. combretastatin A-4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.